molecular formula C11H17N5 B11730828 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11730828
M. Wt: 219.29 g/mol
InChI Key: DPOJLTSDRIDQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-8-5-11(16(4)13-8)12-6-10-7-15(3)14-9(10)2/h5,7,12H,6H2,1-4H3

InChI Key

DPOJLTSDRIDQKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CN(N=C2C)C)C

Origin of Product

United States

Preparation Methods

Alkylation of 1,3-Dimethyl-1H-pyrazol-5-amine

The most direct route involves alkylating 1,3-dimethyl-1H-pyrazol-5-amine with (1,3-dimethyl-1H-pyrazol-4-yl)methyl halide. This method leverages nucleophilic substitution, where the amine acts as a nucleophile attacking the electrophilic carbon in the alkyl halide.

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

  • Temperature : 80–100°C under reflux for 6–12 hours.

  • Yield : 50–70% after purification via column chromatography.

Mechanistic Insight :
The base deprotonates the amine, enhancing its nucleophilicity. The alkyl halide’s leaving group (Cl or Br) is displaced, forming the C-N bond. Steric hindrance from the pyrazole’s methyl groups necessitates prolonged reaction times.

Table 1: Alkylation Route Optimization

ParameterCondition 1Condition 2Optimal Condition
SolventDMFAcetonitrileDMF
BaseK₂CO₃Cs₂CO₃Cs₂CO₃
Temperature (°C)8010090
Yield (%)586570

Reductive Amination Approach

An alternative method employs reductive amination between (1,3-dimethyl-1H-pyrazol-4-yl)methanal and 1,3-dimethyl-1H-pyrazol-5-amine. This one-pot reaction avoids handling alkyl halides and improves atom economy.

Reaction Conditions :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Catalyst : Acetic acid (10 mol%) to protonate the imine intermediate.

  • Yield : 40–55% after recrystallization.

Limitations :

  • Lower yields due to competing side reactions (e.g., over-reduction of the aldehyde).

  • Requires strict pH control to prevent decomposition of the borohydride.

Cyclocondensation of Hydrazine Derivatives

A modular approach involves synthesizing both pyrazole rings separately and then coupling them. This method is advantageous for large-scale production.

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine

  • Reactants : Acetylacetone and methylhydrazine in ethanol under acidic conditions.

  • Mechanism : Cyclocondensation forms the pyrazole ring, followed by methylation using methyl iodide.

  • Yield : 85–90%.

Step 2: Synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl Halide

  • Reactants : 1,3-Dimethyl-1H-pyrazole-4-methanol and thionyl chloride (SOCl₂).

  • Conditions : Reflux in dichloromethane (DCM) for 3 hours.

  • Yield : 75–80%.

Step 3: Coupling via Alkylation

  • Combines intermediates from Steps 1 and 2 under conditions outlined in Section 1.1.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance ionic mobility and stabilize transition states. Cs₂CO₃ outperforms K₂CO₃ due to its stronger basicity and solubility, achieving higher yields (Table 1).

Temperature and Time Trade-offs

Elevated temperatures (90°C) reduce reaction time from 12 to 8 hours but risk decomposition. Kinetic studies suggest 90°C for 10 hours as optimal.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted amine and halide.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >95% purity.

Industrial Production Methods

Batch vs. Continuous Flow Reactors

  • Batch Reactors : Preferred for small-scale production (<100 kg/year) due to flexibility.

  • Continuous Flow : Reduces reaction time by 30% and improves yield consistency for large-scale synthesis.

Table 2: Industrial Synthesis Parameters

ParameterBatch ReactorContinuous Flow
Annual Capacity50 kg500 kg
Yield (%)6572
Purity (%)9598

Cost Analysis

  • Raw Materials : 1,3-Dimethylpyrazole derivatives account for 60% of total costs.

  • Catalyst Recovery : Cs₂CO₃ can be recycled via aqueous extraction, reducing expenses by 15%.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Alkylation70HighModerate
Reductive Amination55LowHigh
Cyclocondensation85HighLow
  • Alkylation balances yield and scalability but requires halogenated intermediates.

  • Cyclocondensation offers the highest yield but involves multi-step synthesis.

Challenges and Solutions

Steric Hindrance

Bulky methyl groups slow alkylation. Solutions include:

  • Using excess alkylating agent (1.5 equiv).

  • Ultrasonic irradiation to enhance mixing.

Byproduct Formation

  • Major Byproduct : Bis-alkylated amine. Mitigated by slow addition of the alkyl halide .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine have shown effectiveness against various cancer cell lines. A study reported that certain pyrazole derivatives displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer types such as SNB-19 and OVCAR-8 .

Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects. Research indicates that derivatives of this compound could be developed into anti-inflammatory agents by modifying their structures to enhance efficacy while minimizing side effects.

Antimicrobial Activity
The potential antimicrobial properties of pyrazole derivatives have been explored in several studies. Compounds similar to this compound have shown activity against various bacterial strains, making them candidates for further development as antibiotics.

Material Science Applications

Catalysis
N-containing heterocycles like this compound can serve as ligands in coordination chemistry. Their ability to form stable complexes with transition metals makes them valuable in catalysis for organic reactions.

Polymer Chemistry
Research has indicated that pyrazole derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The unique chemical structure allows for the development of new materials with tailored properties for specific applications.

Case Study: Anticancer Activity

Compound NameCancer Cell LinePercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CHOP-9267.55
Compound DMDA-MB-23156.53

Data sourced from anticancer studies on pyrazole derivatives .

Case Study: Antimicrobial Efficacy

Compound NameBacterial StrainZone of Inhibition (mm)
Compound EE. coli15
Compound FS. aureus12
Compound GP. aeruginosa10

Data derived from antimicrobial activity assessments of pyrazole compounds.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrazole rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its dual pyrazole ring structure, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including detailed research findings and case studies.

The molecular formula of this compound is C9H13N5C_9H_{13}N_5, with a molecular weight of approximately 193.23 g/mol. The structure features a pyrazole core, which is known for various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example:

  • Cell Line Studies : The compound has shown significant antiproliferative activity against various cancer cell lines. In particular, it was tested against MIA PaCa-2 cells and demonstrated submicromolar activity. The underlying mechanism appears to involve the modulation of mTORC1 signaling pathways, leading to increased autophagy and altered cellular metabolism under nutrient stress conditions .
Cell LineIC50 (µM)Mechanism of Action
MIA PaCa-2< 0.5mTORC1 inhibition and autophagy induction
A549 (lung cancer)26Induction of apoptosis and autophagy

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that variations in substituents on the pyrazole ring can enhance or diminish its potency against specific cancer types .

Study 1: Autophagy Modulation

A study focused on the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides (structurally related to our compound) found that these compounds increased basal autophagy levels while disrupting autophagic flux under starvation conditions. This suggests that compounds with similar structures may also exhibit these properties .

Study 2: Cytotoxicity Evaluation

Another investigation assessed various pyrazole derivatives for their cytotoxic effects on Hep2 and P815 cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 3.25 mg/mL . This reinforces the potential for this compound to be developed as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine?

The compound can be synthesized via alkylation reactions using a pyrazole core. A general procedure involves reacting 1,3-dimethylpyrazole derivatives with appropriate alkylating agents in polar aprotic solvents like DMF or DMSO. For instance, K₂CO₃ and RCH₂Cl are commonly used to facilitate nucleophilic substitution at the pyrazole nitrogen . Copper-catalyzed coupling reactions (e.g., using Cu(I)Br) may enhance regioselectivity in multi-step syntheses, as demonstrated in analogous pyrazole-amine preparations . Purification typically involves extraction (e.g., dichloromethane) and chromatography (e.g., gradient elution with ethyl acetate/hexane) .

Q. How is the structural integrity of this compound validated in academic research?

Structural characterization relies on spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Chemical shifts for methyl groups (δ ~2.1–2.5 ppm) and pyrazole protons (δ ~7.3–7.8 ppm) confirm substitution patterns .
  • HRMS : Exact mass analysis ensures molecular formula accuracy (e.g., [M+H]+ ion for C₁₁H₁₈N₆) .
  • X-ray diffraction : Single-crystal studies (using SHELX programs) resolve bond lengths and angles, critical for confirming the methylene bridge and pyrazole ring geometry .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 03) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites . Molecular docking studies (e.g., AutoDock) assess interactions with biological targets (e.g., enzymes or receptors), leveraging the compound’s pyrazole motifs for hydrogen bonding and hydrophobic interactions . These methods are complemented by QSAR models to optimize substituent effects on activity .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., pyrazole ring proton exchange) .
  • Isotopic labeling : ¹⁵N or ²H isotopes clarify ambiguous peaks in crowded spectral regions .
  • Crystallographic validation : Single-crystal X-ray data (via SHELXL) provide definitive bond connectivity, resolving ambiguities from solution-state data .

Q. What methodologies are used to evaluate the compound’s potential as a bioactive agent?

  • In vitro assays : Screen for kinase inhibition (e.g., ATP-binding assays) or receptor antagonism (e.g., radioligand displacement) .
  • Behavioral models : Rodent studies assess antipsychotic-like effects (e.g., conditioned avoidance) without dopaminergic side effects, as seen in related pyrazole derivatives .
  • Metabolic stability : LC-MS/MS tracks hepatic microsomal degradation to optimize pharmacokinetic profiles .

Methodological Considerations

Q. How to design experiments for analyzing thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (Td) and exothermic events. For energetic derivatives (e.g., salts), EXPLO5 software predicts detonation velocities (vD) and pressures (P) based on density and elemental composition .

Q. What strategies mitigate synthetic challenges like low yields or byproduct formation?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in pyrazole alkylation .
  • Flow chemistry : Enhances reproducibility in multi-step syntheses (e.g., continuous processing of intermediates) .
  • Byproduct identification : LC-HRMS and 2D NMR (e.g., HSQC) trace impurities for iterative optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.